![molecular formula C12H18N4O4 B13256669 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13256669.png)
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Formation of the Triazole Ring: The triazole ring can be synthesized through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling of the Rings: The pyrrolidine and triazole rings are coupled together under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid: This compound features a piperidine ring instead of a pyrrolidine ring.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring but different functional groups.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18N4O4 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-6-4-5-7(16)8-13-9(10(17)18)15-14-8/h7H,4-6H2,1-3H3,(H,17,18)(H,13,14,15) |
InChI Key |
CBRXQMUOEDYASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13256609.png)
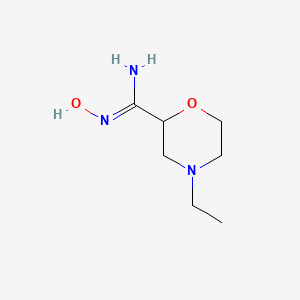
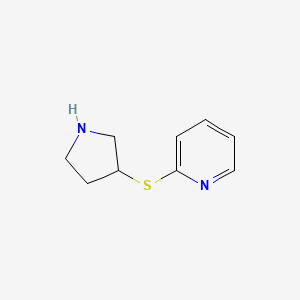

![1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride](/img/structure/B13256629.png)
![1-[(1-Cyclohexylethyl)amino]propan-2-ol](/img/structure/B13256631.png)
![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13256641.png)
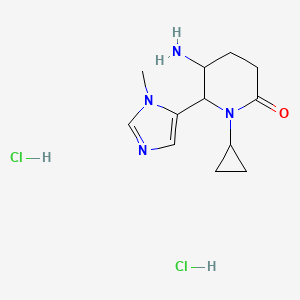
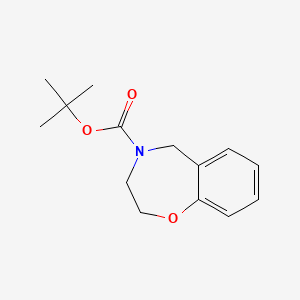
![4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13256659.png)
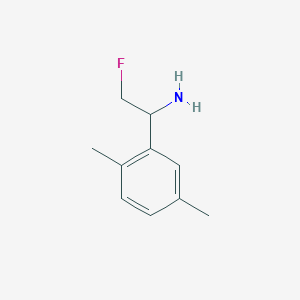
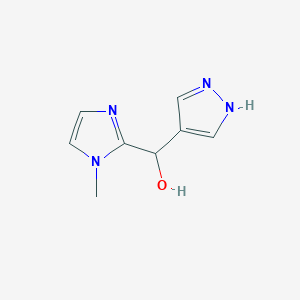
![2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13256671.png)
